Technical Monograph: 3-(1-Pyrrolidinyl)butanoic acid Hydrochloride
Technical Monograph: 3-(1-Pyrrolidinyl)butanoic acid Hydrochloride
The following technical guide details the physicochemical profile, synthetic pathway, and application spectrum of 3-(1-Pyrrolidinyl)butanoic acid hydrochloride .
[1][2][3][4]
Executive Summary
3-(1-Pyrrolidinyl)butanoic acid hydrochloride is a specialized
This guide provides a definitive technical reference for researchers, resolving common identification conflicts and outlining a self-validating synthesis protocol.
Chemical Identity & Physicochemical Profile[2][3][5][6][7][8][9][10]
Note on CAS Ambiguity: Researchers must distinguish this compound from its regioisomer, 4-(pyrrolidin-1-yl)butanoic acid (CAS 49637-21-0). The 3-isomer described here is frequently cataloged under specialized libraries (e.g., Sigma-Aldrich CBR01421 ) and may not have a widely indexed CAS number in public registries. Identification should rely on InChI/SMILES strings.
Core Identifiers
| Parameter | Technical Specification |
| Chemical Name | 3-(1-Pyrrolidinyl)butanoic acid hydrochloride |
| IUPAC Name | 3-(pyrrolidin-1-yl)butanoic acid hydrochloride |
| Molecular Formula | |
| Molecular Weight | 193.67 g/mol |
| Free Base MW | 157.21 g/mol |
| SMILES | CC(CC(=O)O)N1CCCC1.Cl |
| InChI Key | LGFPBIPWPXYVNX-UHFFFAOYSA-N |
| Appearance | White to off-white crystalline solid |
| Solubility | Highly soluble in water, methanol; sparingly soluble in acetone.[1][2][3] |
Structural Verification (NMR Expectations)
-
-NMR (D
O): Distinct doublet for the methyl group ( ppm), multiplet for the -CH ( ppm), and multiplets for the pyrrolidine ring protons. -
-NMR: Carbonyl signal (
ppm), -carbon signal ( ppm), and pyrrolidine -carbons ( ppm).
Synthetic Pathway & Mechanism
The synthesis exploits the nucleophilicity of pyrrolidine in a Michael Addition to the
Reaction Scheme
Reagents: Crotonic Acid (2-Butenoic acid), Pyrrolidine, Toluene (solvent), HCl (gas or ethereal).
-
Michael Addition: Pyrrolidine attacks the
-carbon of crotonic acid. -
Proton Transfer: The enolate intermediate is protonated to form the neutral
-amino acid. -
Salt Formation: Treatment with anhydrous HCl precipitates the hydrochloride salt.
Mechanistic Visualization
The following diagram illustrates the electron flow during the Michael addition, highlighting the critical transition from the conjugated system to the saturated
Figure 1: Mechanistic pathway for the synthesis of 3-(1-Pyrrolidinyl)butanoic acid HCl via Michael addition.
Experimental Protocol
This protocol is designed for self-validation . The disappearance of the alkene proton signals in NMR confirms reaction completion.
Step 1: Synthesis of the Free Base
-
Charge: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve Crotonic Acid (8.6 g, 100 mmol) in Toluene (50 mL).
-
Addition: Add Pyrrolidine (14.2 g, 200 mmol, 2.0 equiv) dropwise over 15 minutes. Note: The reaction is exothermic; maintain temperature <60°C during addition.
-
Reflux: Heat the mixture to reflux (110°C) for 4–6 hours.
-
Monitoring: Monitor by TLC (SiO
, MeOH/DCM 1:9). The spot for crotonic acid ( ) should disappear. -
Workup: Evaporate the toluene and excess pyrrolidine under reduced pressure (rotary evaporator). The residue is the crude free base (viscous oil).
Step 2: Hydrochloride Salt Formation
-
Dissolution: Dissolve the crude oil in anhydrous Ethanol (20 mL) or Diethyl Ether (50 mL).
-
Acidification: Cool to 0°C in an ice bath. Slowly bubble anhydrous HCl gas into the solution OR add 4M HCl in Dioxane dropwise until pH < 2.
-
Crystallization: A white precipitate should form immediately. If oiling occurs, scratch the flask walls or add a seed crystal.
-
Purification: Filter the solid under vacuum. Wash with cold diethyl ether (
mL) to remove unreacted pyrrolidine hydrochloride traces. -
Drying: Dry in a vacuum desiccator over
for 12 hours.
Applications in Drug Discovery[7]
This compound serves as a versatile
-
Peptidomimetics: Introducing
-turns in peptide chains to increase proteolytic stability. -
GABA Analog Screening: As a structural isomer of GABA derivatives, it is used to map the steric requirements of GABA receptors and transporters.
-
Heterocyclic Synthesis: Precursor for pyrrolizidine alkaloids via cyclization of the acid moiety with the pyrrolidine ring under reducing conditions.
Structure-Activity Relationship (SAR) Map
Figure 2: Functional group analysis for medicinal chemistry applications.
Safety & Handling (SDS Summary)
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Handle in a fume hood. The free base is malodorous (amine-like); the hydrochloride salt is odorless but hygroscopic. Store in a tightly sealed container with desiccant.
References
-
Sigma-Aldrich. Product Specification: 3-(1-Pyrrolidinyl)butanoic acid hydrochloride (Product No.[4] CBR01421).[5][6] Retrieved from .
-
PubChem Database. Compound Summary for Isomeric Analog: 4-(pyrrolidin-1-yl)butanoic acid hydrochloride (CAS 49637-21-0).Link. (Note: Cited for structural comparison/differentiation).
- Gamenara, D. et al. (2010). Michael addition of secondary amines to \u03b1,\u03b2-unsaturated esters and acids. Synthetic Communications.
- IUPAC.Nomenclature of Organic Chemistry: Amine and Acid Derivatives. International Union of Pure and Applied Chemistry.
Sources
- 1. butanoic acid;[5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate | C24H28FNO5S | CID 46701124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. trungtamthuoc.com [trungtamthuoc.com]
- 4. 3-(1-Pyrrolidinyl)butanoic acid hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. 3-butanoic acid | Sigma-Aldrich [sigmaaldrich.com]
- 6. Butanoic acid | Sigma-Aldrich [sigmaaldrich.com]
